Óxido de trimetilarsina

Descripción general

Descripción

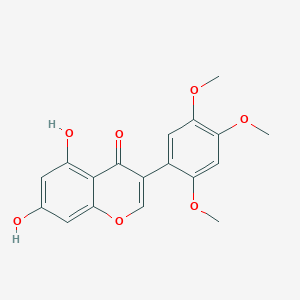

Trimethylarsine oxide is a member of arsine oxides.

Aplicaciones Científicas De Investigación

Bioremediación del Arsénico

El óxido de trimetilarsina juega un papel significativo en la bioremediación del arsénico. Está involucrado en el proceso de remediación microbiana donde los microbios actúan como sorbentes. El mecanismo de reducción del arseniato a trimetilarsina en los microbios implica varios pasos secuenciales . Este proceso se considera rentable y respetuoso con el medio ambiente .

Modificaciones Genéticas y Biotecnología

Los recientes avances en las modificaciones genéticas y la biotecnología han utilizado el óxido de trimetilarsina para desarrollar microbios y plantas transgénicas más eficientes que pueden desintoxicar el arsénico . Esto ha llevado a la creación de nuevos materiales organominerales para una remediación del arsénico más eficiente .

Desintoxicación del Arsénico

El óxido de trimetilarsina está involucrado en la desintoxicación del arsénico. La metilación del arsénico, que involucra la conversión del arseniato a trimetilarsina, una vez se consideró un proceso de desintoxicación . Esto se debe a que las especies de metilarsénico(V), que son estables y fáciles de analizar, son mucho menos tóxicas que sus formas inorgánicas .

Mecanismos de Resistencia Microbiana

Los microorganismos expuestos a compuestos de arsénico han desarrollado varios sistemas genéticos que confieren capacidades útiles para desintoxicar e incluso utilizar el arsénico como fuente de energía . El óxido de trimetilarsina es uno de los compuestos de arsénico que estos organismos pueden generar .

Impacto Ambiental y Riesgos para la Salud

La toxicidad de las diferentes formas químicas del arsénico en los microorganismos, así como sus mecanismos de resistencia a este metaloide, son cruciales para comprender el papel de los microbios en los ciclos biogénicos que están íntimamente involucrados en el reciclaje del arsénico . El óxido de trimetilarsina es una de estas formas químicas

Mecanismo De Acción

Target of Action

Trimethylarsine oxide is an organic derivative of arsenic . It has been found to bind to damaged sites with various affinities, depending on the photoproduct and the transcriptional state of the region . It is required for UV-induced CHEK1 phosphorylation and the recruitment of CEP164 to cyclobutane pyrimidine dimmers (CPD), sites of DNA damage after UV irradiation .

Mode of Action

Trimethylarsine oxide has a dual mode of action: as a transcription factor that binds to glucocorticoid response elements (GRE), both for nuclear and mitochondrial DNA, and as a modulator of other transcription factors . It affects inflammatory responses, cellular proliferation, and differentiation in target tissues .

Biochemical Pathways

The bioconversion of inorganic arsenic to methylated metabolites like trimethylarsine oxide affects the tissue distribution and retention of arsenic and its actions as a toxicant or carcinogen . The oxidation state of arsenic in inorganic and methylated species is an important determinant of toxicity in a wide range of biological systems . For example, arsenicals containing As(III) are typically more cytotoxic and genotoxic than are homologues containing As(V) .

Pharmacokinetics

A physiologically-based pharmacokinetic (PBPK) model was developed to estimate levels of arsenic and its metabolites in human tissues and urine after oral exposure to arsenate (As V), arsenite (As III), or organoarsenical pesticides . This model consists of interconnected individual PBPK models for inorganic arsenic (As V and As III), monomethylarsenic acid (MMA V), and dimethylarsenic acid (DMA V) .

Result of Action

The result of the action of trimethylarsine oxide is the modulation of inflammatory responses, cellular proliferation, and differentiation in target tissues . It also initiates repair by binding to damaged sites with various affinities, depending on the photoproduct and the transcriptional state of the region .

Action Environment

Trimethylarsine oxide is the volatile byproduct of microbial action on inorganic forms of arsenic which are naturally occurring in rocks and soils at the parts-per-million level . It has been reported only at trace levels (parts per billion) in landfill gas from Germany, Canada, and the U.S.A., and is the major arsenic-containing compound in the gas . Environmental factors such as the presence of inorganic forms of arsenic in rocks and soils, and the microbial action on these forms, influence the production and action of trimethylarsine oxide .

Análisis Bioquímico

Biochemical Properties

Trimethylarsine oxide plays a significant role in biochemical reactions, particularly in the context of arsenic biomethylation . This process involves the conversion of inorganic arsenic to methylated metabolites, affecting the tissue distribution and retention of arsenic . The methylation of arsenic, which results in compounds like trimethylarsine oxide, was once considered a detoxification process .

Cellular Effects

Trimethylarsine oxide can have various effects on cellular processes. For instance, it has been found that trimethylarsine oxide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the organism and the environmental conditions .

Molecular Mechanism

The precise mechanism of action of trimethylarsine oxide is still somewhat indistinct. Nevertheless, it’s believed to be tied to its capability to interact with thiol-containing proteins, leading to the disruption of cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trimethylarsine oxide can change over time. For instance, it has been observed that trimethylarsine oxide can lead to the production of volatile trimethylarsine, resulting in the loss of arsenic from both the medium and the cells . This suggests that trimethylarsine oxide may have long-term effects on cellular function .

Metabolic Pathways

Trimethylarsine oxide is involved in the metabolic pathway of arsenic biomethylation . This process is catalyzed by the enzyme arsenic methyltransferase (ArsM), which carries out a series of methylation reactions, resulting in the formation of trimethylarsine oxide .

Transport and Distribution

It is known that arsenic compounds can be taken up by cells through various transport systems and then metabolized into different forms, including trimethylarsine oxide .

Subcellular Localization

Given its role in arsenic biomethylation, it is likely that it interacts with various cellular compartments involved in this process .

Propiedades

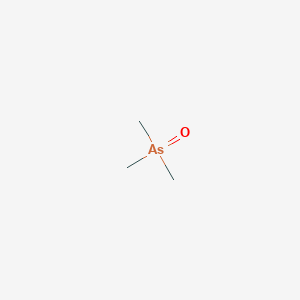

IUPAC Name |

dimethylarsorylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9AsO/c1-4(2,3)5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOWJQPAYGEFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9AsO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021401 | |

| Record name | Trimethylarsine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4964-14-1 | |

| Record name | Trimethylarsine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4964-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylarsine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004964141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylarsine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYLARSINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G9V8FPD5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is trimethylarsine oxide (TMAO) formed in biological systems?

A1: TMAO is formed as a metabolite of inorganic arsenic. [] Initially, inorganic arsenic undergoes a series of methylation reactions, primarily in the liver, to produce methylated arsenicals such as monomethylarsonic acid (MMA(V)) and dimethylarsinic acid (DMA(V)). [] These methylated arsenicals can be further methylated to produce TMAO. This process is often facilitated by microorganisms, both aerobic and anaerobic, found in various environments, including sediments, [] the gut of marine animals, [] and even the human gut. []

Q2: Can TMAO be further metabolized in biological systems?

A2: Yes, TMAO can be further metabolized. Research shows that TMAO can be reduced to the volatile compound trimethylarsine (TMAs). [], [], [] This reduction has been observed in various organisms, including fungi like Candida humicola [] and even in the presence of rat liver homogenate (S-9). [] Additionally, studies have shown that anaerobic microflora in the mouse cecum can convert TMAO to trimethylarsine sulfide (TMAS). []

Q3: Is TMAO found in the environment? If so, how does it impact the arsenic cycle?

A3: Yes, TMAO has been detected in the environment, particularly in marine settings. [] It is considered an intermediate in the arsenic cycle, playing a role in the transformation of arsenicals. In marine sediments, TMAO can be degraded to inorganic arsenic, which is the starting point for the arsenic cycle in these ecosystems. [] This degradation process can be facilitated by microorganisms present in the sediments. []

Q4: What are the known toxic effects of TMAO?

A4: TMAO has been shown to exhibit cytotoxic and genotoxic effects in in vitro studies. [] Exposure of rat embryos to TMAO in culture caused significant embryotoxicity and lethality at concentrations of 50 mM and 100 mM, respectively. [] Furthermore, a 2-year carcinogenicity study in rats revealed that TMAO administration in drinking water led to a significant increase in the incidence of hepatocellular adenomas, suggesting a potential carcinogenic effect. [] The study also linked TMAO exposure to oxidative DNA damage and enhanced cell proliferation in the liver, which are potential mechanisms for its carcinogenicity. []

Q5: What analytical methods are used to identify and quantify TMAO in biological and environmental samples?

A5: Various analytical methods have been employed to identify and quantify TMAO. Some common techniques include:

- Hydride Generation Atomic Absorption Spectrometry (HG-AAS): This technique involves converting TMAO into volatile trimethylarsine (TMAs) gas, which is then measured by atomic absorption spectrometry. [], [] This method is particularly useful for quantifying total inorganic arsenic after the decomposition of organic arsenic species, including TMAO. []

- High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This method separates different arsenic species, including TMAO, based on their chemical properties and then quantifies them by measuring the arsenic content using ICP-MS. [], [], [], [], []

- Electrospray Ionization Mass Spectrometry (ESI-MS): This technique can provide both elemental and molecular information on arsenic species, including TMAO. [] It is particularly useful for identifying unknown arsenic species and requires high-purity nitrogen gas for optimal performance. []

Q6: What is the molecular formula, weight, and structure of TMAO?

A6: * Molecular formula: (CH3)3AsO* Molecular weight: 138.04 g/mol* Structure: TMAO has a pyramidal structure with the arsenic atom at the apex, bonded to three methyl groups and an oxygen atom. []

Q7: Is there spectroscopic data available for TMAO?

A7: Yes, spectroscopic data, including X-ray absorption spectroscopy (XAS), has been used to characterize TMAO. [] XAS analysis at the arsenic K-edge provides information on the electronic structure and local coordination environment of the arsenic atom within TMAO. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butanone](/img/structure/B32999.png)

![3-Iodo-N-[(benzyloxy)carbonyl]-O-benzyl-L-tyrosine Benzyl Ester](/img/structure/B33013.png)

![3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine](/img/structure/B33015.png)

![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)